molecular formula C17H19NO3 B1227818 1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone

1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone

Cat. No.: B1227818
M. Wt: 285.34 g/mol
InChI Key: PNBALNBXZGZUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone is a member of benzenes.

Scientific Research Applications

Anti-Inflammatory Properties

1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone and its derivatives show promise in anti-inflammatory applications. Research has identified compounds exhibiting potent inhibition of superoxide anion generation and elastase release by human neutrophils, crucial in inflammatory responses (Chen, Cho, Hwang, & Chen, 2008).

Antimicrobial Activity

Studies have also demonstrated the antimicrobial properties of related compounds. These substances have been tested against both gram-positive and gram-negative bacteria, showing significant potential for use in combating microbial infections (Wanjari, 2020).

Anti-Tubercular Activity

Compounds structurally similar to this compound have demonstrated increased potency against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. The presence of electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties seems to enhance this anti-mycobacterial activity (Venugopal, Sundararajan, & Choppala, 2020).

Potential in Pharmaceutical Industry

The heterocyclic structure of these compounds makes them valuable as building blocks in pharmaceutical industry applications. Their synthesis often involves starting materials known as active pharmaceutical ingredients, indicative of their broad utility in drug research and development (Wanjari, 2020).

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone

InChI

InChI=1S/C17H19NO3/c1-10(19)16-15(12-7-5-4-6-8-12)14-11(2)21-18-13(14)9-17(16,3)20/h4-8,15-16,20H,9H2,1-3H3

InChI Key

PNBALNBXZGZUSR-UHFFFAOYSA-N

SMILES

CC1=C2C(C(C(CC2=NO1)(C)O)C(=O)C)C3=CC=CC=C3

Canonical SMILES

CC1=C2C(C(C(CC2=NO1)(C)O)C(=O)C)C3=CC=CC=C3

solubility

42.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone
Reactant of Route 2
1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone
Reactant of Route 5
1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(6-hydroxy-3,6-dimethyl-4-phenyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl)ethanone

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